6,7-Dibromo-4-chloroquinazoline

Synthetic Chemistry Cross-Coupling Quinazoline Derivatization

Medicinal chemists often face synthetic bottlenecks when constructing focused quinazoline kinase inhibitor libraries due to limited orthogonal reactivity. 6,7-Dibromo-4-chloroquinazoline solves this by providing a pre-halogenated core that enables rapid parallel synthesis. • Reactive 4-chloro site undergoes facile SNAr with anilines, generating 4-anilinoquinazoline pharmacophores essential for EGFR/VEGFR inhibitor programs. • 6,7-Dibromo substitution allows two sequential cross-coupling reactions (e.g., Suzuki-Miyaura), enabling efficient SAR exploration at both positions simultaneously. • Computed logP of 3.81 offers strategic lipophilicity for tuning CNS penetration or oral absorption early in lead optimization. Sourced from ISO-certified facilities, this building block is available in multi-gram quantities with documented batch-specific purity for reproducible research.

Molecular Formula C8H3Br2ClN2
Molecular Weight 322.38 g/mol
CAS No. 885524-31-2
Cat. No. B13116331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dibromo-4-chloroquinazoline
CAS885524-31-2
Molecular FormulaC8H3Br2ClN2
Molecular Weight322.38 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Br)Br)N=CN=C2Cl
InChIInChI=1S/C8H3Br2ClN2/c9-5-1-4-7(2-6(5)10)12-3-13-8(4)11/h1-3H
InChIKeyFHOUDEUTXFJXQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dibromo-4-chloroquinazoline Overview


6,7-Dibromo-4-chloroquinazoline (CAS 885524-31-2) is a heavily halogenated quinazoline derivative with the molecular formula C8H3Br2ClN2 and a molecular weight of 322.38 g/mol. It features a fused bicyclic core consisting of a benzene and a pyrimidine ring, with bromine atoms substituted at the 6- and 7-positions and a chlorine atom at the 4-position . This specific substitution pattern distinguishes it from other quinazoline building blocks. The compound serves as a versatile synthetic intermediate, where the reactive 4-chloro group enables facile nucleophilic aromatic substitution to generate diverse 4-substituted quinazoline derivatives, while the bromine atoms offer orthogonal handles for cross-coupling chemistry [1].

Why 6,7-Dibromo-4-chloroquinazoline Is Irreplaceable


In medicinal chemistry and kinase inhibitor development, the precise halogenation pattern on the quinazoline scaffold critically governs both synthetic utility and resultant biological activity [1]. Substituting 6,7-Dibromo-4-chloroquinazoline with a mono-halogenated analog (e.g., 4-chloroquinazoline) or an alternative regioisomer forfeits the unique dual orthogonal reactivity conferred by the 4-chloro leaving group and the 6,7-dibromo substitution pattern. Furthermore, class-level SAR evidence demonstrates that the introduction and position of bromine atoms on the quinazoline core can dramatically alter cytotoxicity profiles; for instance, 2-unsubstituted 4-anilino-6-bromoquinazolines have been shown to lack activity against MCF-7 and HeLa cells, whereas their 2-(4-chlorophenyl) substituted counterparts exhibit significant and selective cytotoxicity [2]. This underscores that subtle changes in substitution translate into profound functional differences, rendering generic replacement invalid for targeted research applications.

6,7-Dibromo-4-chloroquinazoline vs. Closest Analogs


Synthetic Utility: Dibromo vs. Monobromo

The presence of two bromine atoms at the 6- and 7-positions of the quinazoline core provides a distinct synthetic advantage over mono-brominated analogs. Research on related tricyclic quinazoline systems demonstrates that a 5,7-dibromo precursor enables double Suzuki-Miyaura cross-coupling reactions, yielding disubstituted derivatives in high yields ranging from 74% to 98% [1]. In contrast, the corresponding 7-bromo mono-substituted precursor yields only monosubstituted products [1]. By class-level inference, the 6,7-dibromo pattern on 6,7-Dibromo-4-chloroquinazoline offers the analogous capacity for sequential or double functionalization at both the 6- and 7-positions, a synthetic pathway not accessible with simpler, mono-halogenated quinazolines.

Synthetic Chemistry Cross-Coupling Quinazoline Derivatization

Lipophilicity and Molecular Complexity Advantage

6,7-Dibromo-4-chloroquinazoline exhibits a computed logP of 3.80820 and a complexity value of 193 . For comparison, the unsubstituted parent compound 4-chloroquinazoline (CAS 5190-68-1) has a molecular weight of 164.59 g/mol and lacks the additional bromine substituents . The introduction of two bromine atoms at the 6- and 7-positions results in a substantial increase in both molecular weight (322.38 vs. 164.59 g/mol) and lipophilicity, as indicated by the logP value. This difference in physicochemical profile is a critical factor in medicinal chemistry, as it directly influences membrane permeability, metabolic stability, and non-specific protein binding.

Physicochemical Properties Lipophilicity Drug Design

Cytotoxicity: Brominated vs. Unsubstituted Scaffold

The presence of bromine substitution on the quinazoline core is a key determinant of anticancer activity. In a study evaluating 4-anilino-6-bromoquinazolines, the 2-unsubstituted 6-bromo derivatives exhibited a complete lack of in vitro cytotoxicity against MCF-7 and HeLa cell lines [1]. In stark contrast, the 2-(4-chlorophenyl)-substituted 6-bromo derivatives demonstrated significant cytotoxicity and selectivity, particularly against HeLa cells [1]. This SAR trend indicates that while the 6-bromo group is a necessary component of the pharmacophore, it is not solely sufficient for activity; however, its presence is required for the enhanced potency observed in the more elaborated analogs. By class-level inference, the 6,7-dibromo pattern in 6,7-Dibromo-4-chloroquinazoline provides a scaffold that, when further derivatized, is more likely to yield active kinase inhibitors compared to non-brominated quinazoline starting materials.

Anticancer Cytotoxicity Kinase Inhibition

4-Chloro vs. 4-Hydroxy Reactivity

The 4-chloro group on 6,7-Dibromo-4-chloroquinazoline is a critical functional handle for nucleophilic aromatic substitution (SNAr) reactions. This is a standard and widely utilized route for synthesizing 4-anilinoquinazolines, a prominent class of kinase inhibitors [1]. In contrast, the analogous 4-hydroxyquinazoline (quinazolinone) core lacks this reactive chlorine atom and requires separate activation or alternative, often less efficient, synthetic pathways for the same transformations. Studies have confirmed that 4-chloroquinazolines undergo nucleophilic substitution in the presence of potassium carbonate, enabling the synthesis of diverse 4-O-aryl and 4-N-alkyl/aryl quinazolines [2]. This reactivity is essential for generating the 4-anilino pharmacophore found in FDA-approved drugs like Gefitinib and Erlotinib.

Nucleophilic Substitution Synthetic Intermediate Kinase Inhibitor Synthesis

6,7-Dibromo-4-chloroquinazoline Key Applications


Kinase Inhibitor Library Synthesis

6,7-Dibromo-4-chloroquinazoline is optimally suited as a key starting material for synthesizing focused libraries of 4-anilinoquinazoline kinase inhibitors. The reactive 4-chloro group allows for high-throughput parallel synthesis via nucleophilic aromatic substitution with various anilines, generating the core pharmacophore found in many EGFR and VEGFR inhibitors [1]. This direct derivatization pathway, which would be circuitous or impossible with 4-hydroxyquinazolines, is a primary reason for selecting this specific building block for kinase inhibitor discovery programs [1].

Orthogonal Dual Functionalization

The 6,7-dibromo substitution pattern provides two independent sites for orthogonal cross-coupling reactions, such as Suzuki-Miyaura couplings [2]. This enables the sequential introduction of diverse aryl or heteroaryl groups at the 6- and 7-positions, facilitating the rapid exploration of chemical space for lead optimization. This dual-functionalization capability is a distinct advantage over mono-brominated quinazoline analogs, which can only be derivatized at a single position [2], making this compound the preferred choice for constructing complex, highly decorated molecular architectures.

Lipophilicity Optimization for CNS and Oral Bioavailability

Given its computed logP of 3.80820, 6,7-Dibromo-4-chloroquinazoline introduces a significantly higher degree of lipophilicity compared to non-brominated quinazoline starting materials (e.g., 4-chloroquinazoline, MW = 164.59 g/mol) . This property is strategically valuable for medicinal chemistry programs where modulating lipophilicity is essential for optimizing blood-brain barrier penetration (CNS targets) or oral absorption. Researchers can leverage the pre-installed bromine atoms to fine-tune these critical pharmacokinetic parameters early in the design phase.

Validated Scaffold for Anticancer SAR

Class-level SAR evidence indicates that bromine substitution on the quinazoline core is a key contributor to the cytotoxic activity observed in optimized derivatives [3]. While the 6-bromo group alone does not guarantee activity, it is a requisite component of the pharmacophore that yields potent inhibitors upon further substitution [3]. 6,7-Dibromo-4-chloroquinazoline therefore provides a validated and information-rich starting point for systematic anticancer SAR studies, offering a higher probability of yielding active lead compounds compared to non-halogenated quinazoline scaffolds.

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